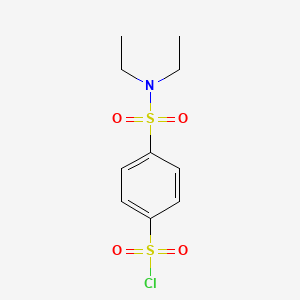

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(diethylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-9(6-8-10)17(11,13)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTMYWGQXRVHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744242-86-2 | |

| Record name | 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzenesulfonyl chloride+diethylamine→4-(diethylsulfamoyl)benzene-1-sulfonyl chloride

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the diethylsulfamoyl group can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Biochemical Applications

4-(Diethylsulfamoyl)benzene-1-sulfonyl chloride serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels crucial for various cellular processes. This property is essential for experiments requiring stable pH conditions, particularly in enzyme assays and cell viability studies.

Synthesis of Sulfonamide Derivatives

The compound is utilized in the synthesis of novel sulfonamide derivatives, which have shown promising biological activities. For instance, derivatives synthesized from this compound have been evaluated for their antimicrobial and anti-inflammatory properties. Studies indicate that certain sulfonamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Research

Recent studies have explored the potential of sulfonamide derivatives, including those derived from this compound, as anticancer agents. These compounds have demonstrated inhibition of carbonic anhydrase IX, an enzyme associated with tumor progression, indicating their potential role in cancer therapy .

Enzyme Inhibition Studies

The sulfonyl chloride group acts as a powerful electrophile, making it suitable for studies involving enzyme inhibitors. Compounds with similar structures have been investigated for their ability to inhibit various enzymes, contributing to the development of new therapeutic agents targeting specific biochemical pathways.

Case Studies

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved .

The molecular targets and pathways involved in its reactions are largely determined by the nature of the nucleophile and the specific reaction conditions. For example, in biological systems, the compound can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(diethylsulfamoyl)benzene-1-sulfonyl chloride with structurally analogous sulfonyl chloride derivatives, focusing on substituent effects, synthesis, yields, and applications.

Table 1: Key Properties of Selected Sulfonyl Chloride Derivatives

Biological Activity

4-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its structure, which allows it to interact with various biological targets, leading to antimicrobial and anticancer properties.

- Chemical Formula : CHClNOS

- Molecular Weight : 303.83 g/mol

- CAS Number : 744242-86-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, potentially leading to altered enzymatic activity and cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound has significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

- Anticancer Properties : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. Mechanistic studies indicate that it may induce apoptosis in certain cancer cell lines, although the exact pathways remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonamide derivatives, including this compound, revealed:

- Tested Bacteria : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

This study underscores the potential use of this compound in treating bacterial infections, particularly those resistant to conventional antibiotics.

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of various sulfonamide derivatives, including our compound of interest:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results :

- MCF-7 Cell Line: IC = 15 µM

- HeLa Cell Line: IC = 20 µM

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-substituted benzene-1-sulfonyl chloride derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or chlorination of sulfonic acid precursors. For example, sodium phenoxide derivatives can react with sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane for improved solubility). Yields can exceed 85% when electron-withdrawing substituents enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of sulfonyl chloride derivatives?

- Methodological Answer :

- 1H-NMR : Identifies substituent patterns and confirms sulfonyl chloride integration (e.g., aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).

- HPLC : Assesses purity using reverse-phase columns (C18) with mobile phases like methanol:buffer (65:35) at pH 4.6 .

Q. What are the key reactivity features of the sulfonyl chloride group in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. Reactivity is enhanced by electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) on the benzene ring, which stabilize the transition state. Reactions are typically performed in aprotic solvents (e.g., THF) with bases like triethylamine to scavenge HCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when synthesizing sulfonyl chloride derivatives under varying conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to analyze variables (e.g., temperature, solvent polarity, and reagent ratios). For example, a factorial design can identify interactions between temperature and stoichiometry. Statistical tools (e.g., ANOVA) validate significance, while reaction monitoring via TLC or in-situ IR clarifies kinetic bottlenecks .

Q. What strategies are effective in mitigating hydrolysis of the sulfonyl chloride group during storage or experimental procedures?

- Methodological Answer :

- Storage : Use anhydrous conditions (desiccants like molecular sieves) and low temperatures (–20°C).

- Reaction Setup : Employ moisture-free solvents (e.g., distilled DCM) and inert atmospheres (N₂/Ar).

- Stabilizers : Add scavengers like dimethyl sulfoxide (DMSO) to trap trace water .

Q. How can interaction studies with biological targets be designed using sulfonyl chloride derivatives?

- Methodological Answer :

- Covalent Binding : React the sulfonyl chloride with nucleophilic residues (e.g., cysteine or lysine) in proteins.

- Analytical Tools : Use LC-MS/MS to identify adducts or NMR (e.g., STD experiments) to map binding epitopes.

- Activity Assays : Test modified proteins in enzymatic assays (e.g., inhibition of ADAM-17 metalloprotease) .

Q. What approaches are used to design enzyme inhibitors based on sulfonyl chloride derivatives?

- Methodological Answer :

- Target Selection : Focus on enzymes with nucleophilic active sites (e.g., serine hydrolases).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., quinoline or trifluoromethyl groups) to optimize binding and selectivity.

- Crystallography : Co-crystallize inhibitors with target enzymes (e.g., PDB deposition) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.